

Eniluracil Analogues and Their Enzymatic Inhibitory Activity: A Technical Guide

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Compound of Interest

Compound Name: Eniluracil

Cat. No.: B1684387

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Introduction

Eniluracil (5-ethynyluracil) is a potent, mechanism-based inactivator of dihydropyrimidine dehydrogenase (DPD), the initial and rate-limiting enzyme in the catabolism of 5-fluorouracil (5-FU).^{[1][2]} By irreversibly inhibiting DPD, **eniluracil** significantly alters the pharmacokinetics of 5-FU, leading to increased bioavailability, prolonged half-life, and reduced clearance.^{[1][3]} This modulation of 5-FU metabolism enhances its therapeutic efficacy and mitigates some of the toxic side effects associated with high doses of the chemotherapeutic agent. This technical guide provides an in-depth overview of **eniluracil** analogues, their enzymatic inhibitory activity against DPD, and the experimental methodologies used for their evaluation.

Mechanism of Action: DPD Inhibition

DPD is responsible for the breakdown of over 80% of administered 5-FU into its inactive metabolite, dihydrofluorouracil (DHFU).^[4] **Eniluracil**, a structural analogue of uracil, acts as a suicide inhibitor of DPD. The ethynyl group at the 5-position of the uracil ring is key to its mechanism. Following the initial steps of the normal catalytic reaction, a reactive intermediate is formed that covalently and irreversibly binds to the active site of the enzyme, leading to its inactivation. This complete and prolonged inactivation of DPD allows for more consistent and predictable systemic exposure to 5-FU, even with oral administration.

Structure-Activity Relationship of Eniluracil Analogues

While extensive research has been conducted on **eniluracil** itself, a comprehensive public dataset of various **eniluracil** analogues with their corresponding DPD inhibitory activities (IC50 values) is not readily available in the reviewed literature. However, the core principle of the structure-activity relationship (SAR) for this class of compounds revolves around the 5-position of the uracil ring. The presence of a reactive group, such as the ethynyl group in **eniluracil**, is critical for the mechanism-based inactivation of DPD.

Further research into analogues would likely explore modifications of the ethynyl group to modulate reactivity and selectivity, as well as substitutions at other positions of the pyrimidine ring to enhance binding affinity and pharmacokinetic properties. The following table is a representative template for how such data would be presented.

Data Presentation: DPD Inhibitory Activity of Eniluracil and Hypothetical Analogues

Compound	R-Group (at C5)	DPD IC50 (nM)	Reference
Eniluracil	-C≡CH	14	--INVALID-LINK--
Analogue 1	-C≡C-CH3	Data not available	-
Analogue 2	-CH=CH2	Data not available	-
Analogue 3	-C≡C-CH2OH	Data not available	-
Analogue 4	-Br	Data not available	-

Note: The IC50 value for **Eniluracil** is provided as a reference. Data for analogues are hypothetical and for illustrative purposes due to the lack of publicly available, comprehensive SAR studies.

Experimental Protocols

Synthesis of 5-Alkynyluracil Derivatives (Eniluracil Analogues)

A general method for the synthesis of 5-alkynyl-substituted uracil derivatives involves a palladium-catalyzed Sonogashira cross-coupling reaction.

Materials:

- 5-Bromouracil
- Terminal acetylene of choice
- Palladium catalyst (e.g., Pd(PPh₃)₄)
- Copper(I) iodide (CuI)
- A suitable base (e.g., triethylamine)
- Anhydrous solvent (e.g., dimethylformamide - DMF)

Procedure:

- To a solution of 5-bromouracil in anhydrous DMF, add the terminal acetylene, CuI, and the palladium catalyst.
- Add the base to the reaction mixture.
- Stir the reaction at room temperature under an inert atmosphere (e.g., argon) until the reaction is complete (monitored by TLC).
- Upon completion, quench the reaction and extract the product with an appropriate organic solvent.
- Purify the crude product by column chromatography to yield the desired 5-alkynyluracil derivative.

Dihydropyrimidine Dehydrogenase (DPD) Enzymatic Activity Assays

This method measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺ during the DPD-catalyzed reduction of a substrate.

Materials:

- Peripheral blood mononuclear cells (PBMCs) or tissue homogenate as a source of DPD
- Reaction buffer (e.g., potassium phosphate buffer with EDTA and dithiothreitol)
- NADPH
- Substrate (e.g., 5-fluorouracil or thymine)
- **Eniluracil** analogue (inhibitor)
- Spectrophotometer capable of reading at 340 nm

Procedure:

- Isolate PBMCs or prepare a cytosolic fraction from the tissue of interest.
- Pre-incubate the enzyme preparation with various concentrations of the **eniluracil** analogue for a defined period.
- Initiate the enzymatic reaction by adding the substrate and NADPH.
- Monitor the decrease in absorbance at 340 nm over time.
- Calculate the rate of NADPH consumption to determine DPD activity.
- Determine the IC₅₀ value of the inhibitor by plotting the percentage of DPD inhibition against the logarithm of the inhibitor concentration.

This highly sensitive method measures the conversion of a radiolabeled substrate to its product.

Materials:

- DPD enzyme source (as above)
- [6-¹⁴C]5-Fluorouracil ([¹⁴C]5-FU) or other suitable radiolabeled substrate

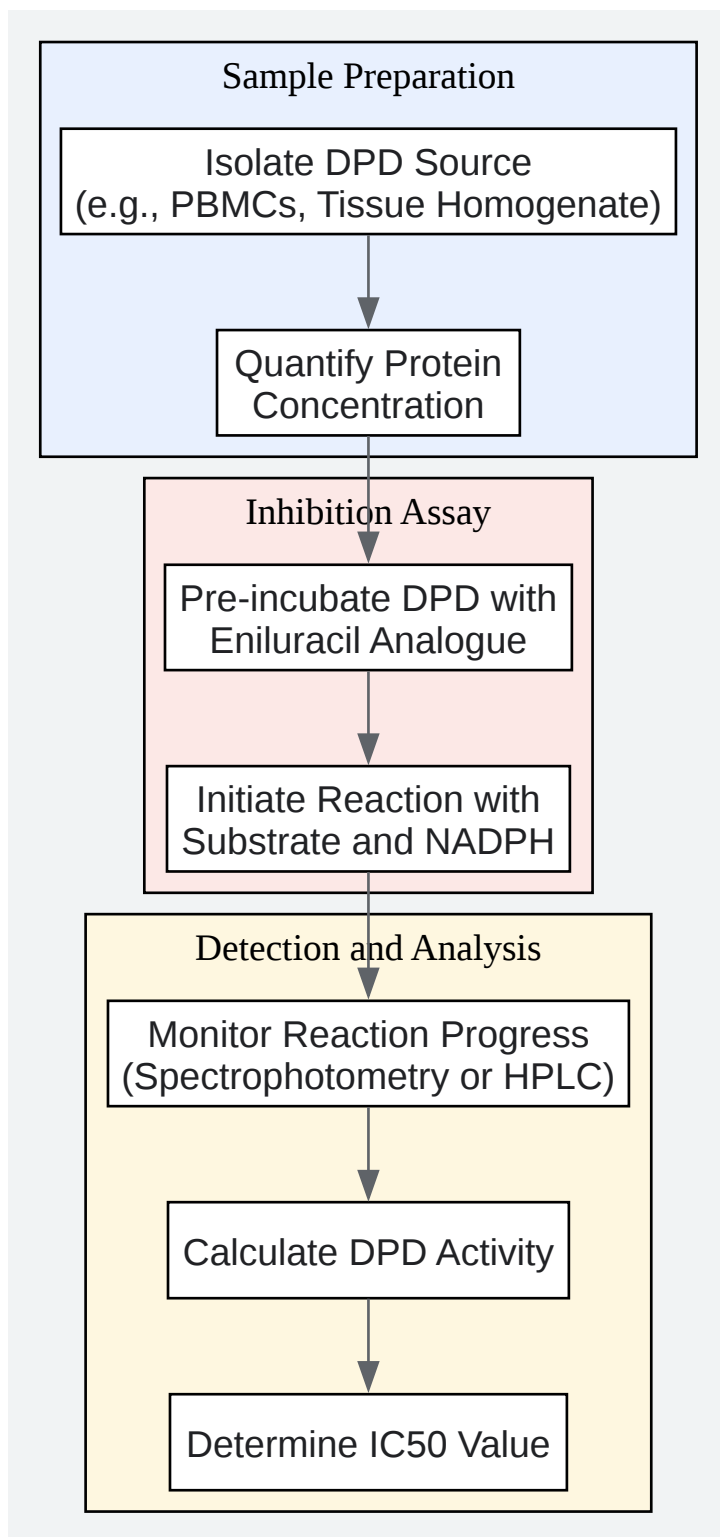
- Reaction buffer
- NADPH
- **Eniluracil** analogue (inhibitor)
- High-performance liquid chromatography (HPLC) system with a radioactivity detector

Procedure:

- Pre-incubate the enzyme preparation with the **eniluracil** analogue.
- Initiate the reaction by adding [14C]5-FU and NADPH.
- Incubate for a specific time at 37°C.
- Stop the reaction (e.g., by adding ethanol).
- Separate the substrate and the product (dihydro-[14C]5-FU) using HPLC.
- Quantify the amount of radioactive product formed using a radioactivity detector.
- Calculate the DPD activity and the inhibitory effect of the analogue.

Visualizations

Signaling Pathway of 5-FU Metabolism and DPD Inhibition



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